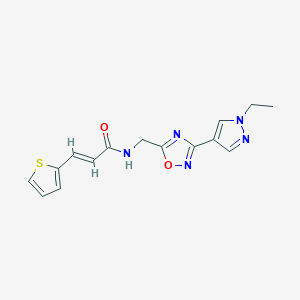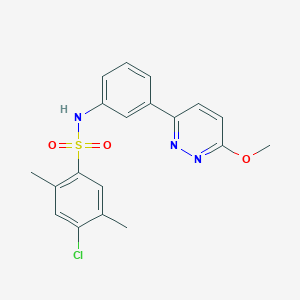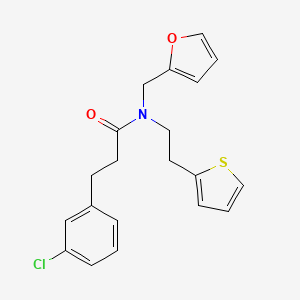![molecular formula C22H19N3O4S B2897600 3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-81-3](/img/structure/B2897600.png)
3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including an isoxazole ring, a piperidine ring, and a thiazolidinedione group .
Synthesis Analysis
Isoxazoles, such as the one in your compound, can be synthesized through several methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the thermolysis of 2-azidobenzophenones .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific information or a diagram, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isoxazoles can undergo a variety of reactions, including cycloadditions, substitutions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and more .科学的研究の応用
Antimicrobial Activity
Thiazolidine-2,4-diones, a category to which the specified compound belongs, have been explored for their antimicrobial properties. A study by Prakash et al. (2011) synthesized derivatives of thiazolidine-2,4-diones that showed good activity against gram-positive bacteria, and excellent antifungal activity, particularly against Aspergillus niger and A. flavus (Prakash et al., 2011). Another study by Suresh et al. (2016) also found significant antibacterial and antifungal activities in newly synthesized thiazolidine-2,4-dione derivatives (Suresh et al., 2016).
Anticancer Potential
Thiazolidine-2,4-diones have been evaluated for their potential in cancer therapy. Kumar and Sharma (2022) synthesized derivatives that showed promising anticancer activity against human breast cancer cell lines, especially compounds with strong electron-withdrawing groups (Kumar & Sharma, 2022).
Synthesis and Structural Studies
The synthesis processes and structural analysis of thiazolidine-2,4-dione derivatives have been a significant area of research. Badr et al. (1981) reported the preparation of thiazolidines from α-amino acid ethyl esters and their dehydrogenation to produce oxazoles and thiazoles (Badr et al., 1981). Another study by Unkovskii et al. (1994) focused on the synthesis of piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, demonstrating the versatility in synthesizing structurally diverse derivatives (Unkovskii et al., 1994).
Antidiabetic and Hypoglycemic Effects
Several studies have explored the antidiabetic properties of thiazolidine-2,4-dione derivatives. Sohda et al. (1982) synthesized derivatives showing substantial hypoglycemic and hypolipidemic activities, indicating potential as antidiabetic agents (Sohda et al., 1982). Also, Shrivastava et al. (2016) designed thiazolidinediones that showed significant blood glucose and triglyceride lowering activity, comparable to standard treatments (Shrivastava et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-19-13-30-22(28)25(19)16-8-10-24(11-9-16)21(27)15-6-7-18-17(12-15)20(29-23-18)14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKDDCCBAJOFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897522.png)
![2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide](/img/structure/B2897523.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![(Z)-3-(4-chlorophenyl)sulfonyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B2897527.png)
![6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2897532.png)
![1-(4,4-Dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2897535.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B2897537.png)

![Oxiran-2-yl-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2897539.png)
![(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2897540.png)